molecular formula C15H14N4O3 B023524 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid CAS No. 137281-39-1

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid

Cat. No.: B023524
CAS No.: 137281-39-1
M. Wt: 298.3 g/mol
InChI Key: AIZPFZIKHIJCQX-UHFFFAOYSA-N
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Description

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pemetrexed primarily targets enzymes involved in folate metabolism and DNA synthesis . These include thymidylate synthase (TS) , glycinamide ribonucleotide formyltransferase (GARFT) , and dihydrofolate reductase (DHFR) .

Mode of Action

Pemetrexed exerts its antineoplastic activity by inhibiting these enzymes, thereby disrupting folate-dependent metabolic processes essential for cell replication . This inhibition results in the disruption of purine and thymidine nucleotide synthesis, which are crucial for DNA replication and repair .

Biochemical Pathways

The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects .

Pharmacokinetics

The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.

Result of Action

The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells .

Action Environment

Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity .

Properties

IUPAC Name

4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZPFZIKHIJCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430861
Record name 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137281-39-1
Record name 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source CAS Common Chemistry
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Record name Pemetrexed acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.813
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Record name 1H-Pyrrolo [2,3D] Pyrimidine Benzoic
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Record name PEMETREXED ACID
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